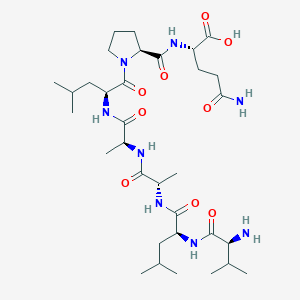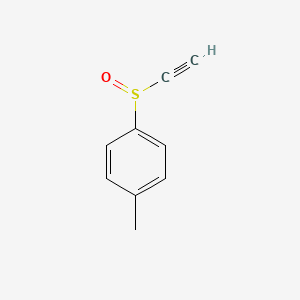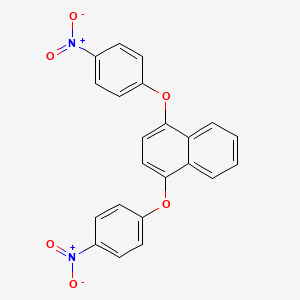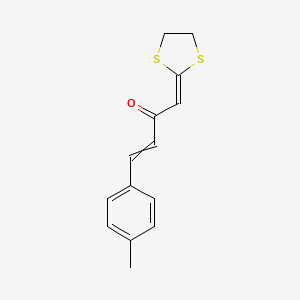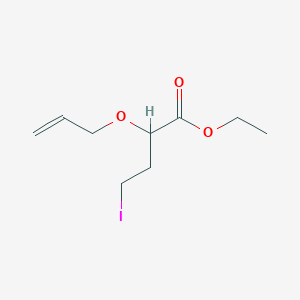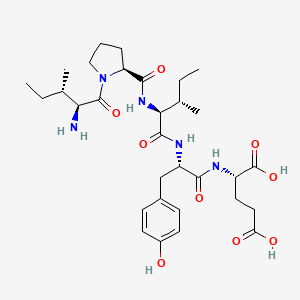
3-Acetamido-3-phenylpropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-3-phenylpropyl acetate is an organic compound with the molecular formula C₁₃H₁₇NO₃ It is known for its unique structure, which includes an acetamido group and a phenylpropyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-3-phenylpropyl acetate typically involves the reaction of 3-amino-3-phenylpropyl acetate with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-amino-3-phenylpropyl acetate+acetic anhydride→3-Acetamido-3-phenylpropyl acetate+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-3-phenylpropyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Acetamido-3-phenylpropyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetamido-3-phenylpropyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylpropyl moiety can interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-phenylpropyl acetate
- 3-Acetoxy-1-acetylamino-1-phenylpropane
- 3-Acetoxy-1-phenylpropane
Uniqueness
3-Acetamido-3-phenylpropyl acetate is unique due to its combination of an acetamido group and a phenylpropyl acetate moiety. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
281681-23-0 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(3-acetamido-3-phenylpropyl) acetate |
InChI |
InChI=1S/C13H17NO3/c1-10(15)14-13(8-9-17-11(2)16)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
JBEWDUXOACFWME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCOC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


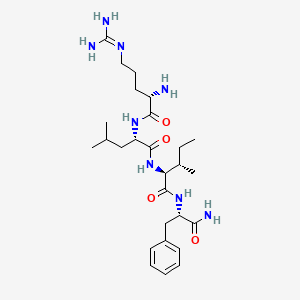
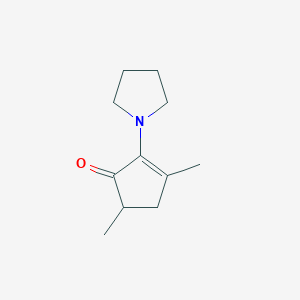
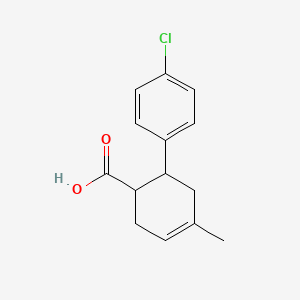
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)


